molecular formula C4H6Cl3NOS B12188904 1-Formamido-1-methylthio-2,2,2-trichloroethane

1-Formamido-1-methylthio-2,2,2-trichloroethane

Cat. No.: B12188904
M. Wt: 222.5 g/mol
InChI Key: YICWOGBXVHJGRI-UHFFFAOYSA-N
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Description

1-Formamido-1-methylthio-2,2,2-trichloroethane is a chemical compound with the molecular formula C4H6Cl3NOS and a molecular weight of 222.5205 . This compound is known for its unique structure, which includes a formamido group, a methylthio group, and three chlorine atoms attached to an ethane backbone. It has been studied for various applications, particularly in the field of fungicides.

Preparation Methods

The synthesis of 1-Formamido-1-methylthio-2,2,2-trichloroethane involves several steps. One common method includes the reaction of trichloroacetaldehyde with methylthiourea under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at a temperature range of 50-70°C. The product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Formamido-1-methylthio-2,2,2-trichloroethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines, forming corresponding substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce amines .

Scientific Research Applications

1-Formamido-1-methylthio-2,2,2-trichloroethane has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1-Formamido-1-methylthio-2,2,2-trichloroethane involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is facilitated by its ability to form reactive intermediates that interact with membrane lipids and proteins .

Comparison with Similar Compounds

1-Formamido-1-methylthio-2,2,2-trichloroethane can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of formamido, methylthio, and trichloro groups in this compound contributes to its distinct chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

Molecular Formula

C4H6Cl3NOS

Molecular Weight

222.5 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-methylsulfanylethyl)formamide

InChI

InChI=1S/C4H6Cl3NOS/c1-10-3(8-2-9)4(5,6)7/h2-3H,1H3,(H,8,9)

InChI Key

YICWOGBXVHJGRI-UHFFFAOYSA-N

Canonical SMILES

CSC(C(Cl)(Cl)Cl)NC=O

Origin of Product

United States

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